molecular formula C20H19N3O3 B2868790 N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide CAS No. 2034501-14-7

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide

Cat. No.: B2868790
CAS No.: 2034501-14-7
M. Wt: 349.39
InChI Key: LRHVAKKYDGSHDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((3-(Furan-3-yl)pyrazin-2-yl)methyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide (hereafter referred to as Compound A) features a cyclopropane ring fused to a 2-methoxyphenyl group via a carboxamide linkage. The pyrazine moiety is substituted at the 3-position with a furan-3-yl group and functionalized with a methylene bridge.

Properties

IUPAC Name

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-25-17-5-3-2-4-15(17)20(7-8-20)19(24)23-12-16-18(22-10-9-21-16)14-6-11-26-13-14/h2-6,9-11,13H,7-8,12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHVAKKYDGSHDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CC2)C(=O)NCC3=NC=CN=C3C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Analysis

Compound Name Cyclopropane Substituent Aromatic/ Heterocyclic Moieties Key Functional Groups Reference
Compound A 1-(2-Methoxyphenyl) Pyrazine (3-furan-3-yl), Furan Carboxamide, Methoxy
Cyprofuram 1-(Tetrahydro-2-oxo-3-furanyl) 3-Chlorophenyl Carboxamide, Chloro
Compound 2,2-Dimethyl-3-(trifluoropropenyl) 3-Trifluoromethylphenyl Trifluoromethyl, Chloro
Compound 1-(2-Methoxyphenyl) Oxime (hydroxyiminoethyl) Carboxamide, Methoxy
Iprodione Metabolite None 3,5-Dichlorophenyl, Imidazolidine Urea, Dichloro

Key Observations :

  • Cyprofuram’s cyclopropane is fused to a tetrahydrofuranone, contrasting with Compound A’s 2-methoxyphenyl group .
  • Aromatic/Heterocyclic Moieties: Compound A’s pyrazine-furan system differs from cyprofuram’s chlorophenyl and tetrahydrofuranone, suggesting divergent target interactions. The trifluoromethyl group in ’s compound introduces strong electron-withdrawing effects, unlike Compound A’s methoxy donor .

Crystallographic Data

  • Compound A: No direct crystallographic data are provided, but cyclopropane derivatives like ’s compound (1-(2-methoxyphenyl)cyclopropanecarboxamide) show planar carboxamide geometries and hydrogen-bonding patterns critical for stability .
  • Compound : Features a disordered cyclopropane ring and strong intermolecular interactions due to trifluoromethyl groups, enhancing crystalline stability .

Electronic Effects

  • Methoxy vs. Trifluoromethyl : The 2-methoxyphenyl group in Compound A donates electron density via resonance, while trifluoromethyl groups () withdraw electrons, altering solubility and reactivity .
  • Furan vs. Pyridine : Compound A’s furan-pyrazine system may engage in π-π stacking, whereas pyridine derivatives () exhibit stronger dipole interactions .

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